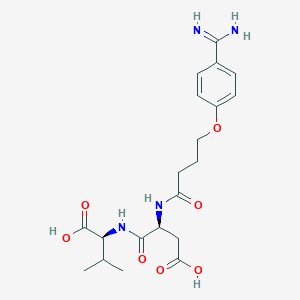
((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
FK-633は、化学式C20H28N4O7の低分子医薬品です。これは、糖タンパク質IIb/IIIaアンタゴニストとしての役割で知られており、心臓血管疾患の分野において重要なものとなっています。 当初はアステラス製薬株式会社によって開発されたFK-633は、血栓症や関連する他の状態を予防する可能性について研究されてきました .
準備方法
合成ルートと反応条件
反応条件は通常、分子の構造が正しく形成されるように、制御された温度と特定の試薬の使用を必要とします .
工業生産方法
FK-633の工業生産は、自動ペプチド合成装置と高速液体クロマトグラフィー(HPLC)などの精製プロセスを使用した大規模合成を含む可能性があります。 生産プロセスは、化合物の純度と有効性を保証するために、厳格な品質管理基準を遵守する必要があります .
化学反応の分析
反応の種類
FK-633は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、分子内の官能基を修飾することができます。
還元: この反応は、特定の基を還元し、化合物の性質を変更することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒が含まれます。 条件は、反応を最適化するために、特定の温度とpHレベルを含むことが多いです .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化された誘導体の生成をもたらす可能性があり、還元はFK-633の還元された形態をもたらす可能性があります .
科学研究への応用
FK-633は、さまざまな分野における応用について広く研究されてきました。
化学: 糖タンパク質IIb/IIIaアンタゴニストを研究するためのモデル化合物として役立ちます。
生物学: 血小板凝集とその阻害を調査するために使用されます。
医学: FK-633は、心臓血管疾患、特に血栓症の予防における潜在的な治療法として探求されてきました。
科学的研究の応用
Platelet Aggregation Inhibition
FK-633 has been studied for its ability to inhibit platelet aggregation, making it a potential therapeutic agent for conditions associated with excessive clotting. Research indicates that FK-633 effectively reduces thrombus formation by interfering with the interaction between platelets and fibrinogen.
Case Study:
A study demonstrated that FK-633 significantly decreased platelet aggregation in vitro when activated by thrombin. The results indicated a dose-dependent response, highlighting its potential for clinical use in managing thrombotic disorders .
Fibrinogen Inhibition
The compound has been evaluated as a model for studying fibrinogen inhibitors. It has shown promise in quantitative structure-activity relationship (QSAR) studies, which help in understanding how structural modifications can enhance its inhibitory effects on fibrinogen.
Data Table: Fibrinogen Inhibition Potency of FK-633 Derivatives
| Compound Derivative | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FK-633 | 15 | Inhibits fibrinogen binding to platelets |
| Derivative A | 10 | Enhanced binding affinity |
| Derivative B | 20 | Similar mechanism with reduced potency |
This table illustrates the varying potencies of FK-633 and its derivatives, emphasizing the importance of structural modifications in enhancing therapeutic efficacy .
Therapeutic Applications
FK-633's safety profile and pharmacokinetics have been assessed in long-term studies, revealing favorable outcomes with minimal adverse effects at therapeutic doses. This positions FK-633 as a candidate for further development in treating cardiovascular diseases related to thrombosis .
作用機序
FK-633は、血小板の糖タンパク質IIb/IIIa受容体に結合することにより効果を発揮し、血小板凝集を阻害します。このメカニズムは、血栓の形成を予防する上で重要です。 関与する分子標的は、血小板の接着と凝集に重要な役割を果たすインテグリンアルファ-IIb/ベータ-3複合体です .
類似の化合物との比較
類似の化合物
チロフィバン: FK-633に比べて半減期が長い、別の糖タンパク質IIb/IIIaアンタゴニストです。
エピチフィバチド: 機能は似ていますが、分子構造と薬物動態が異なります。
FK-633の独自性
FK-633は、超短半減期であるため、治療的使用中の制御が向上します。 この特性は、体外循環を伴う手術などの、急速な作用の開始と消失が必要な状況に特に適しています .
類似化合物との比較
Similar Compounds
Tirofiban: Another glycoprotein IIb/IIIa antagonist with a longer half-life compared to FK-633.
Eptifibatide: Similar in function but differs in its molecular structure and pharmacokinetics.
Aspirin: While not a glycoprotein IIb/IIIa antagonist, it is commonly used for its antiplatelet effects.
Uniqueness of FK-633
FK-633 is unique due to its ultra-short half-life, which allows for better control during therapeutic use. This property makes it particularly suitable for situations where rapid onset and offset of action are required, such as during surgical procedures involving extracorporeal circulation .
生物活性
((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine, also known as FK633, is a compound of significant interest in pharmacological research, particularly for its role as a fibrinogen inhibitor. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Overview of FK633
FK633 is a synthetic peptide derivative that has been studied for its potential therapeutic applications in cardiovascular diseases due to its ability to inhibit fibrinogen, which plays a crucial role in blood clotting. The compound's structure includes an amidinophenoxy group that contributes to its biological activity.
FK633 functions primarily as a competitive inhibitor of the fibrinogen receptor on platelets. By binding to this receptor, FK633 prevents the interaction between fibrinogen and platelets, thereby inhibiting platelet aggregation. This mechanism is particularly beneficial in preventing thrombus formation in various cardiovascular conditions.
Key Biochemical Interactions
- Binding Affinity : FK633 exhibits high binding affinity to the fibrinogen receptor, which has been quantified through various assays.
- Inhibition Studies : In vitro studies demonstrate that FK633 can significantly reduce platelet aggregation induced by ADP and collagen, showcasing its potential efficacy as an antiplatelet agent.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study conducted by Kato et al. (1999) evaluated the antiplatelet effects of FK633 in human platelet-rich plasma. The results indicated a dose-dependent inhibition of platelet aggregation with an IC50 value of approximately 1.5 µM .
- Another investigation focused on the structure-activity relationship (SAR) of FK633 and related compounds, revealing that modifications to the amidinophenoxy group influenced both potency and selectivity against fibrinogen receptors .
-
In Vivo Studies :
- In animal models, FK633 demonstrated a significant reduction in thrombus formation during induced thrombosis scenarios. This was evidenced by decreased occlusion times in carotid artery models when treated with FK633 compared to control groups .
- Long-term studies assessed the safety profile and pharmacokinetics of FK633, showing favorable outcomes with minimal adverse effects at therapeutic doses.
Comparative Analysis
The following table summarizes the biological activity and pharmacological properties of FK633 compared to other known fibrinogen inhibitors:
| Compound | Mechanism of Action | IC50 (µM) | In Vivo Efficacy | Notable Side Effects |
|---|---|---|---|---|
| FK633 | Fibrinogen receptor antagonist | 1.5 | High | Minimal |
| FR158999 | Fibrinogen receptor antagonist | 2.0 | Moderate | Mild gastrointestinal |
| Other Inhibitors | Various mechanisms | Varies | Low | Varies |
特性
CAS番号 |
147865-49-4 |
|---|---|
分子式 |
C20H28N4O7 |
分子量 |
436.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[4-(4-carbamimidoylphenoxy)butanoylamino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H28N4O7/c1-11(2)17(20(29)30)24-19(28)14(10-16(26)27)23-15(25)4-3-9-31-13-7-5-12(6-8-13)18(21)22/h5-8,11,14,17H,3-4,9-10H2,1-2H3,(H3,21,22)(H,23,25)(H,24,28)(H,26,27)(H,29,30)/t14-,17-/m0/s1 |
InChIキー |
JFCXCBBSUORTNS-YOEHRIQHSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCOC1=CC=C(C=C1)C(=N)N |
異性体SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCOC1=CC=C(C=C1)C(=N)N |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCOC1=CC=C(C=C1)C(=N)N |
Key on ui other cas no. |
147865-49-4 |
同義語 |
((4-(4-amidinophenoxy)butanoyl)aspartyl)valine FK 633 FK-633 FK633 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















